molecular formula C19H28O2 B12322645 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one

17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one

Cat. No.: B12322645
M. Wt: 288.4 g/mol
InChI Key: BTGXWXORQARJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one is a synthetic anabolic-androgenic steroid. It is a derivative of the naturally occurring hormone testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound is known for its ability to promote muscle growth and improve physical performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:

    Starting Material: The synthesis begins with a steroid precursor such as androstenedione.

    Methylation: The precursor undergoes methylation at the 17a position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Hydroxylation: The resulting compound is then hydroxylated at the 17b position using a hydroxylating agent like osmium tetroxide.

    Cyclization: The intermediate undergoes cyclization to form the estr-5(10)-en structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting material are subjected to the same reaction conditions as in the laboratory synthesis.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can produce this compound-17-one.

    Reduction: Reduction can yield 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-ol.

    Substitution: Substitution can result in derivatives with different functional groups at the 17a or 17b positions.

Scientific Research Applications

17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying steroid chemistry and synthetic methodologies.

    Biology: The compound is used to investigate the biological effects of anabolic-androgenic steroids on muscle growth and development.

    Medicine: Research focuses on its potential therapeutic applications in treating conditions like muscle wasting and osteoporosis.

    Industry: The compound is used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and protein synthesis. The compound also influences other molecular pathways involved in muscle metabolism and recovery.

Comparison with Similar Compounds

Similar Compounds

    17b-Hydroxy-17a-methyl-estr-4-en-3-one: Another synthetic anabolic-androgenic steroid with similar properties.

    17b-Hydroxy-17a-methyl-estr-5(10)-en-3-ol: A reduced form of the compound with different biological activity.

    17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one-17-one: An oxidized derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its anabolic effects while minimizing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h15-17,21H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGXWXORQARJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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